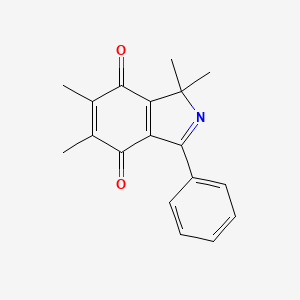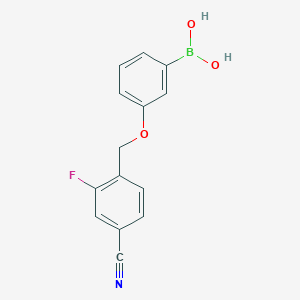
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-cyano-2-fluorobenzyl group. The unique structural features of this compound make it a valuable building block in various chemical reactions and applications.
准备方法
The synthesis of (3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The reaction begins with the formation of the benzyl ether by reacting 4-cyano-2-fluorobenzyl alcohol with 3-hydroxyphenylboronic acid under basic conditions.
Protection and Deprotection Steps: Protecting groups may be used to safeguard reactive sites during the synthesis. These groups are later removed under specific conditions.
Coupling Reactions: The key step involves the coupling of the protected intermediate with boronic acid derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
化学反应分析
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles like amines or thiols.
Cross-Coupling Reactions: The boronic acid group is highly reactive in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. Major products formed from these reactions include substituted phenyl derivatives and various boron-containing compounds.
科学研究应用
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of fluorescent probes and sensors for detecting biomolecules and monitoring cellular activities.
Industry: The compound is utilized in the production of advanced materials, such as polymers and optoelectronic devices, due to its unique electronic properties.
作用机制
The mechanism of action of (3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The cyano and fluorine substituents contribute to the compound’s electronic properties, influencing its reactivity and binding affinity.
相似化合物的比较
(3-((4-Cyano-2-fluorobenzyl)oxy)phenyl)boronic acid: can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the cyano and fluorobenzyl substituents, resulting in different reactivity and applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the cyano and fluorobenzyl groups, leading to distinct chemical behavior and uses.
Borinic Acids: These compounds have two organic groups attached to boron, offering different reactivity patterns and applications in catalysis and material science.
The uniqueness of This compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
1311166-08-1 |
|---|---|
分子式 |
C14H11BFNO3 |
分子量 |
271.05 g/mol |
IUPAC 名称 |
[3-[(4-cyano-2-fluorophenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H11BFNO3/c16-14-6-10(8-17)4-5-11(14)9-20-13-3-1-2-12(7-13)15(18)19/h1-7,18-19H,9H2 |
InChI 键 |
CHDLWZYJDHQUEJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)C#N)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14136660.png)
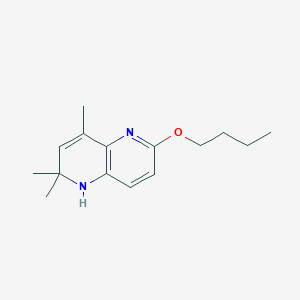
![Methyl 7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B14136696.png)

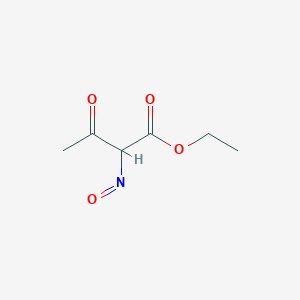
![2-[[2-[(4-Methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methyl]isoindole-1,3-dione](/img/structure/B14136711.png)
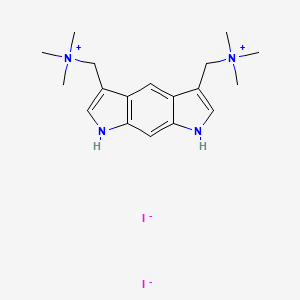

![ethyl 2-[(8-morpholin-4-yl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)sulfanyl]propanoate](/img/structure/B14136725.png)
![4-[4-(4-Sulfophenyl)phenyl]benzenesulfonic acid](/img/structure/B14136727.png)


